1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a complex organic compound featuring a fused bicyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings that share a single atom. The presence of the imidazo[1,2-a]pyridine moiety and the spiro-linked chroman-pyrrolidin framework makes it a unique and potentially valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
The compound “1’-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” could potentially interact with various biological targets due to its complex structure. Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including covalent binding, allosteric modulation, and competitive inhibition .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “1’-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one”. Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, suggesting they may interact with multiple pathways .
Result of Action
Similar compounds have been shown to have antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. The reaction proceeds through a catalytic Ortoleva-King mechanism, allowing the formation of alkenyl-substituted imidazoheterocycles.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production would likely use continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.
Types of Reactions:
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: Its biological activity may be explored for potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, possibly leading to the development of new drugs.
Industry: Its unique structure may find applications in materials science, such as in the development of advanced polymers or coatings.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and are known for their diverse biological activities.
Chroman derivatives: Compounds containing the chroman structure are often studied for their antioxidant properties.
Pyrrolidin derivatives: These compounds are used in various pharmaceutical applications due to their structural similarity to natural amino acids.
Uniqueness: 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one stands out due to its unique combination of the imidazo[1,2-a]pyridine and spiro-linked chroman-pyrrolidin structures, which may confer distinct chemical and biological properties compared to its individual components.
Properties
IUPAC Name |
1'-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-14-19(24-10-5-4-8-18(24)22-14)20(26)23-11-9-21(13-23)12-16(25)15-6-2-3-7-17(15)27-21/h2-8,10H,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXGFFMNRKUQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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